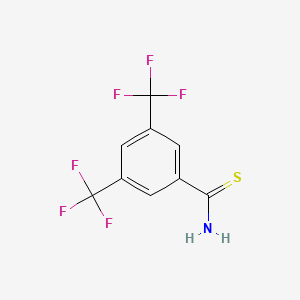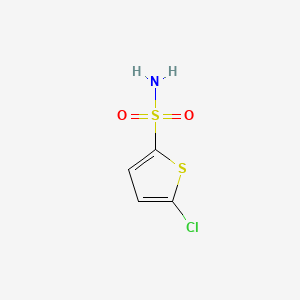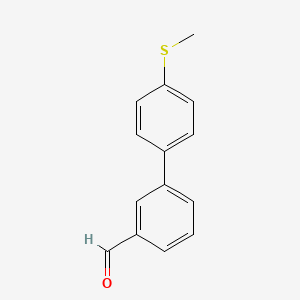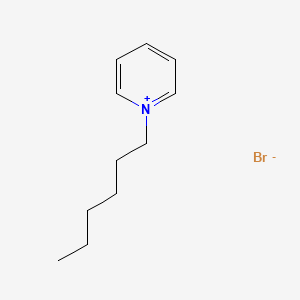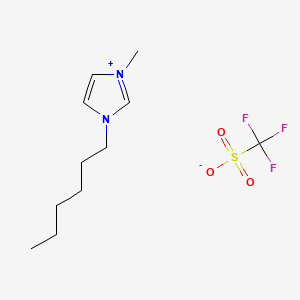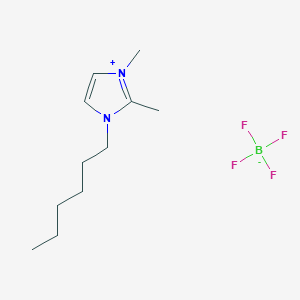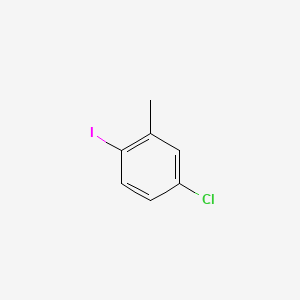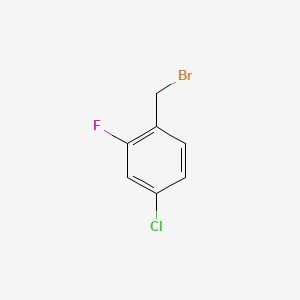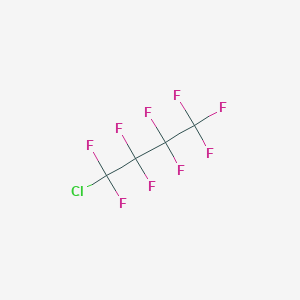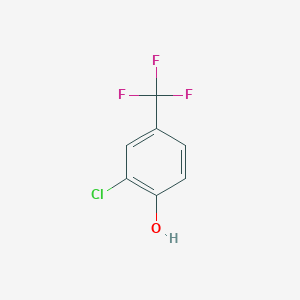
2-Chloro-4-(trifluoromethyl)phenol
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O . It has an average mass of 196.554 Da and a monoisotopic mass of 195.990280 Da . It is also known by other names such as 2-Chloro-α,α,α-trifluoro-p-cresol and 3-Chloro-4-hydroxybenzotrifluoride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)phenol can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)phenol has a density of 1.5±0.1 g/cm3, a boiling point of 188.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.2±3.0 kJ/mol and a flash point of 68.0±25.9 °C .Applications De Recherche Scientifique
Medicine: Diagnostic Imaging
2-Chloro-4-(trifluoromethyl)phenol has been utilized in the synthesis of isomeric [11 C] methoxy analogs of nimesulide . These analogs serve as radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. This application is significant in medical diagnostics, particularly in identifying inflammation and cancerous tissues.
Agriculture: Pesticide Development
In the agricultural sector, derivatives of 2-Chloro-4-(trifluoromethyl)phenol are used in the protection of crops from pests . The compound’s derivatives have been incorporated into more than 20 new agrochemicals, showcasing its importance in developing effective pesticides.
Material Science: Polymer Synthesis
This compound plays a role in the synthesis of polymers and monomers . Its inclusion in the polymerization process can impart specific properties to the resulting materials, such as increased thermal stability and resistance to degradation.
Environmental Science: Photodecomposition Studies
2-Chloro-4-(trifluoromethyl)phenol is a major product in the solution phase photodecomposition of fluorodifen . Understanding its behavior and byproducts is crucial in assessing environmental impact and degradation pathways of related compounds.
Analytical Chemistry: Chemical Analysis
The compound is used as a standard in gas chromatography (GC) for the analysis of various chemical substances . Its well-characterized properties make it a reliable reference for determining the composition and purity of chemical samples.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the trifluoromethyl group in compounds like 2-Chloro-4-(trifluoromethyl)phenol is of interest due to its potential effects on enzyme inhibition . This can lead to the development of new drugs with improved potency and specificity.
Pharmacology: Drug Potency Enhancement
The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring, similar to that in 2-Chloro-4-(trifluoromethyl)phenol, has shown to improve drug potency . This enhancement is particularly relevant in the development of antiviral drugs.
Industrial Processes: Intermediate Synthesis
2-Chloro-4-(trifluoromethyl)phenol is an important intermediate in the synthesis of various industrial chemicals . Its role in these processes underscores the compound’s versatility and utility in a wide range of applications.
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine derivatives, which may share some chemical similarities with 2-Chloro-4-(trifluoromethyl)phenol, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can participate in various chemical reactions, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that trifluoromethylbenzenes can participate in various chemical reactions, which may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (196554 Da), boiling point (66°C at 13mmHg), and vapor pressure (0425mmHg at 25°C) suggest that it may have certain pharmacokinetic properties .
Result of Action
It is known that trifluoromethylbenzenes can participate in various chemical reactions, which may result in various molecular and cellular effects .
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWKEXMSQQUMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371472 | |
| Record name | 2-chloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)phenol | |
CAS RN |
35852-58-5 | |
| Record name | 2-chloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-4-(trifluoromethyl)phenol in the context of acifluorfen usage?
A1: 2-Chloro-4-(trifluoromethyl)phenol is identified as one of the photoproducts generated during the UV degradation of the herbicide acifluorfen. [] This is significant because the photochemical breakdown of pesticides like acifluorfen can lead to the formation of compounds with potentially different toxicological profiles than the parent compound.
Q2: Does the research indicate any toxicological concerns regarding 2-chloro-4-(trifluoromethyl)phenol?
A2: While the study doesn't directly investigate the toxicity of 2-chloro-4-(trifluoromethyl)phenol in isolation, it highlights that the mixture of photoproducts generated from acifluorfen exposure to UV light exhibited significant toxicity to Daphnia magna. [] This finding underscores the importance of further research into the individual toxicity profiles of acifluorfen photoproducts, including 2-chloro-4-(trifluoromethyl)phenol, to fully understand their potential environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

